Cas no 4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide)

3,4,5-Trimethoxybenzenecarboximidamide is a chemically synthesized organic compound featuring a benzenecarboximidamide core substituted with three methoxy groups at the 3, 4, and 5 positions. This structure imparts unique reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system enhances its utility in nucleophilic substitution and condensation reactions. The compound’s well-defined molecular framework and stability under various conditions facilitate its use in the development of bioactive molecules, including potential enzyme inhibitors and receptor modulators. High purity grades are available to ensure consistency in research and industrial applications.
3,4,5-trimethoxybenzenecarboximidamide structure
4156-70-1 structure
Product name:3,4,5-trimethoxybenzenecarboximidamide
CAS No:4156-70-1
MF:C10H14N2O3
MW:210.23000
MDL:MFCD04114420
CID:927106
PubChem ID:4599838

3,4,5-trimethoxybenzenecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-benzamidine
    • 3,4,5-trimethoxybenzenecarboximidamide
    • 3,4,5-TRIMETHOXYBENZIMIDAMIDE
    • A825596
    • 4156-70-1
    • STK519599
    • AB18282
    • CS-0302184
    • SCHEMBL3370885
    • EN300-1850073
    • AKOS002391939
    • 3,4,5-trimethoxybenzamidine
    • DTXSID10404737
    • 3,4,5-TRIMETHOXYBENZENE-1-CARBOXIMIDAMIDE
    • MFCD04114420
    • MDL: MFCD04114420
    • Inchi: InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
    • InChI Key: LNABPJQXZBKJMS-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=CC(=C1)C(=N)N)OC)OC

Computed Properties

  • Exact Mass: 210.10000
  • Monoisotopic Mass: 210.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.6A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 327.7±52.0 °C at 760 mmHg
  • Flash Point: 152.0±30.7 °C
  • PSA: 77.56000
  • LogP: 1.79650
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3,4,5-trimethoxybenzenecarboximidamide Security Information

3,4,5-trimethoxybenzenecarboximidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

3,4,5-trimethoxybenzenecarboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019144045-1g
3,4,5-Trimethoxybenzimidamide
4156-70-1 97%
1g
$434.66 2023-09-01
Enamine
EN300-1850073-0.25g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
0.25g
$381.0 2023-09-19
Enamine
EN300-1850073-0.1g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
0.1g
$364.0 2023-09-19
Enamine
EN300-1850073-5g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
5g
$1199.0 2023-09-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-500mg
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
500mg
¥4655.75 2025-01-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372854-500mg
3,4,5-Trimethoxybenzimidamide
4156-70-1 97%
500mg
¥7074 2023-04-14
TRC
B588395-10mg
3,4,5-trimethoxybenzenecarboximidamide
4156-70-1
10mg
$ 50.00 2022-06-07
TRC
B588395-100mg
3,4,5-trimethoxybenzenecarboximidamide
4156-70-1
100mg
$ 210.00 2022-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-5g
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
5g
33904.74CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-1g
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
1g
8463.46CNY 2021-05-07

3,4,5-trimethoxybenzenecarboximidamide Related Literature

Additional information on 3,4,5-trimethoxybenzenecarboximidamide

3,4,5-Trimethoxybenzenecarboximidamide (CAS No. 4156-70-1): A Comprehensive Overview

3,4,5-Trimethoxybenzenecarboximidamide, a compound with the CAS registry number 4156-70-1, is an intriguing molecule that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, along with a carboximidamide group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 3,4,5-trimethoxybenzenecarboximidamide in the realm of drug discovery and biological research. Its structure suggests that it may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the presence of multiple methoxy groups on the benzene ring may enhance its bioavailability and metabolic stability, making it a promising candidate for pharmaceutical applications.

The synthesis of 3,4,5-trimethoxybenzenecarboximidamide involves a series of well-established organic chemistry techniques. Typically, the starting material is 3,4,5-trimethoxybenzoic acid, which undergoes amidation to form the corresponding carboximidamide derivative. This process often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions are optimized to ensure high yields and purity of the final product.

One of the most fascinating aspects of 3,4,5-trimethoxybenzenecarboximidamide is its ability to act as a template molecule for further chemical modifications. By altering the substituents on the benzene ring or modifying the carboximidamide group, chemists can generate a wide array of derivatives with diverse biological activities. For instance, replacing one or more methoxy groups with other electron-donating or electron-withdrawing substituents can significantly influence the compound's binding affinity towards various biological targets such as enzymes or receptors.

From an environmental perspective, understanding the behavior of 3,4,5-trimethoxybenzenecarboximidamide in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradation pathways, particularly under aerobic and anaerobic conditions. Preliminary findings suggest that this compound undergoes rapid microbial degradation under aerobic conditions due to its susceptibility to enzymatic hydrolysis.

In terms of applications beyond pharmacology and environmental science,3,4,5-trimethoxybenzenecarboximidamide has shown promise in materials science as well. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis or as a building block for metal-organic frameworks (MOFs). Additionally, its unique electronic properties make it an interesting material for use in organic electronics.

Despite its numerous potential applications,the safety profile of 3,4,5-trimethoxybenzenecarboximidamide must be thoroughly investigated before it can be widely used in practical applications." Recent toxicological studies have been conducted to assess its acute and chronic toxicity in experimental animals." Results indicate that at moderate doses,this compound exhibits low toxicity," but further long-term studies are required to fully understand its safety profile.

In conclusion,the exploration into 3,4,5-trimethoxybenzenecarboximidamide (CAS No. 4156-70-1) continues to uncover new insights into its chemical properties,biological activities,and potential applications." As research progresses,this compound holds great promise for advancing drug development/materials science,and environmental chemistry." Its versatility and unique structural features make it an exciting subject for future investigations.

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Amadis Chemical Company Limited
(CAS:4156-70-1)3,4,5-trimethoxybenzenecarboximidamide
A825596
Purity:99%
Quantity:1g
Price ($):392.0